molecular formula C27H20N2O4S B2905418 N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223962-98-8

N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2905418
CAS No.: 1223962-98-8
M. Wt: 468.53
InChI Key: WZPHURUPUCUZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic framework comprising a thieno[3,2-c]quinoline core fused with a [1,3]dioxolo ring. The structure is further modified by a phenyl group at position 3 and a 4-methoxybenzyl carboxamide substituent at position 2. The presence of electron-rich moieties (methoxybenzyl, dioxolo) may enhance solubility or binding interactions compared to simpler quinoline derivatives .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-31-18-9-7-16(8-10-18)13-29-27(30)26-24(17-5-3-2-4-6-17)20-14-28-21-12-23-22(32-15-33-23)11-19(21)25(20)34-26/h2-12,14H,13,15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPHURUPUCUZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C4=CC5=C(C=C4N=C3)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide is C27H20N2O4SC_{27}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 468.5 g/mol. The structure features a complex arrangement that includes a quinoline core fused with a dioxole and thieno moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC27H20N2O4S
Molecular Weight468.5 g/mol
CAS Number1223797-53-2

Anticancer Properties

Research indicates that compounds with similar structural features to N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thienoquinolines have shown promising results against various cancer cell lines:

  • Cytotoxicity : Studies have demonstrated that thienoquinoline derivatives can inhibit the growth of cancer cells in vitro. The ID50 values for related compounds were reported between 0.08 to 1.0 µM against cell lines such as HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) .
  • In Vivo Efficacy : In vivo studies on murine models have shown substantial tumor growth inhibition and increased survival rates when treated with similar compounds .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted through various studies:

  • Analgesic Activity : Similar derivatives exhibited significant analgesic effects in animal models, reducing pain responses by up to 74% at specific dosages .
  • Inhibition of Inflammatory Markers : Compounds in this class have been shown to reduce paw edema in mice models significantly .

The proposed mechanism for the biological activity of N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have explored the biological efficacy of compounds structurally related to N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide:

  • Study on Thienoquinoline Derivatives : A systematic evaluation revealed that these derivatives could significantly inhibit tumor growth in murine models and showed promise as potential anticancer agents .
  • In Vitro Studies : In vitro assays demonstrated that these compounds could effectively induce cytotoxicity in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against multiple cancer cell lines; effective in vivo tumor inhibition
Anti-inflammatoryReduction in paw edema; notable analgesic effects
MechanismInhibition of kinases involved in cancer cell survival

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Thieno[3,2-c]quinoline vs. Isoquinoline Derivatives
  • Target Compound: Contains a thieno[3,2-c]quinoline fused with [1,3]dioxolo[4,5-g], introducing sulfur and oxygen heteroatoms into the aromatic system.
  • Analog from : Compounds 5–8 feature a [1,3]dioxolo[4,5-g]isoquinoline core without the thieno ring. The absence of sulfur may reduce electronic delocalization and alter binding affinities .
  • Analog from : 8-Chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide shares the thienoquinoline core but substitutes the dioxolo ring with a chlorine atom and includes an ethoxypropyl carboxamide group. Chlorine’s electron-withdrawing effects could modulate reactivity .
(b) Hexahydroquinoline Derivatives
  • Analog from : 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide incorporates a partially saturated quinoline ring. Saturation may increase conformational flexibility but reduce aromatic stacking interactions .

Substituent Effects

(a) Carboxamide Groups
  • Analog from : N-(4-Methoxybenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide lacks the fused dioxolo and thieno rings but shares the methoxybenzyl carboxamide. Simplicity here may improve synthetic accessibility but limit selectivity .
  • Analog from : Ethoxypropyl and fluorophenyl substituents (e.g., 8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide) introduce alkyl chains and halogens, which could enhance lipophilicity and metabolic stability .
(b) Aromatic and Heterocyclic Modifications
  • Analog from : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide replaces the quinoline core with thiazole and furan rings. This drastic structural change shifts electronic properties and likely targets different biological pathways .

Molecular Weight and Functional Diversity

Compound Molecular Weight Key Functional Groups
Target Compound ~500–550* Thienoquinoline, dioxolo, methoxybenzylamide
N-(3-Fluorophenyl) Hexahydroquinoline () ~450–500* Benzodioxolyl, fluorophenyl, hexahydroquinoline
Thiazole-Furan Derivative 371.4 Thiazole, furan, methoxybenzyl
Chloro-Thienoquinoline ~450–480* Chloro, ethoxypropyl, ethylphenyl

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.